Naphthaceno[2,1,12,11-opqra]naphthacene
Description
Structure
3D Structure
Properties
IUPAC Name |
octacyclo[15.11.1.14,28.02,15.03,12.06,11.019,24.025,29]triaconta-1,3(12),4,6,8,10,13,15,17,19,21,23,25(29),26,28(30)-pentadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16/c1-3-7-23-17(5-1)13-21-15-19-10-12-26-24-8-4-2-6-18(24)14-22-16-20-9-11-25(23)27(21)29(20)30(19)28(22)26/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVOGQHPOOFLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C7C5=C4C(=CC7=CC8=CC=CC=C68)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172134 | |
| Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188-42-1 | |
| Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthaceno(2,1,12,11-opqra)naphthacene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of Naphthaceno 2,1,12,11 Opqra Naphthacene
Retrosynthetic Approaches for Naphthaceno[2,1,12,11-opqra]naphthacene Core Construction
A retrosynthetic analysis of the this compound core would likely involve disconnections that lead to more readily available starting materials. A common strategy for large PAHs is to break the structure down into smaller, polycyclic precursors that can be joined together in the final steps.
One plausible retrosynthetic disconnection would involve a key cyclodehydrogenation (Scholl-type) reaction of a larger, non-planar polyphenylene precursor. This precursor would be designed to have the correct connectivity to form the final planar PAH upon intramolecular aryl-aryl bond formation. The synthesis of such precursors often relies on transition metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto couplings, to assemble the polyphenylenes.
Another approach could involve the Diels-Alder reaction as a key bond-forming step. In this scenario, the this compound core could be retrosynthetically cleaved into a diene and a dienophile, which are themselves complex PAHs. The challenge in this approach lies in the synthesis of the appropriate diene and dienophile and ensuring the desired regioselectivity of the cycloaddition.
Illustrative Retrosynthetic Pathways
| Pathway | Key Disconnection | Precursors | Key Forward Reaction |
|---|---|---|---|
| A | Intramolecular C-C bonds | Polyphenylene precursor | Oxidative cyclodehydrogenation (Scholl reaction) |
| B | Six-membered rings | Diene and dienophile PAHs | Diels-Alder cycloaddition |
| C | Multiple C-C bonds | Smaller aromatic fragments | Palladium-catalyzed annulation |
This table presents hypothetical retrosynthetic pathways for this compound based on common strategies for large PAH synthesis, as specific literature is unavailable.
Methodologies for Multi-Ring Annulation in Complex PAH Synthesis
The construction of the multiple fused rings in this compound would necessitate advanced annulation methodologies. These methods are crucial for building up the complex carbocyclic framework from smaller aromatic units.
Transition Metal-Catalyzed Annulation: Palladium-catalyzed reactions are particularly powerful for the synthesis of PAHs. nih.gov For instance, a palladium-catalyzed [3+3] annulation could be envisioned, where two smaller aromatic fragments are coupled to form a new six-membered ring. researchgate.net Another approach is the palladium-catalyzed annulation of alkynes, which can be a versatile method for constructing fused aromatic systems. nih.gov Iridium-catalyzed annulation of ring-fused benzocyclobutenol with an alkyne through C-C bond cleavage is another modern technique to produce a variety of PAHs. researchgate.net
Aryne Annulation: The palladium-catalyzed annulation of arynes provides a highly efficient route to fused polycyclic aromatics. nih.gov This can involve the reaction of an aryne with a 2-halobiaryl or a double annulation of an aryne with a simple aryl halide. nih.gov
Photoredox Annulation: Radical-based annulation protocols, often initiated by photoredox catalysis, offer a mild and versatile approach to the planarization of oligoarylenyl precursors to form PAHs. wikipedia.org This method is tolerant of a wide range of functional groups, which could be beneficial for the synthesis of functionalized this compound derivatives. wikipedia.org
Comparison of Annulation Methodologies
| Methodology | Catalyst/Reagent | Advantages | Potential Challenges |
|---|---|---|---|
| Palladium-Catalyzed Annulation | Pd complexes | High efficiency, good functional group tolerance | Catalyst cost, ligand sensitivity |
| Iridium-Catalyzed Annulation | Ir complexes | Mild reaction conditions, unique reactivity | Substrate scope limitations |
| Aryne Annulation | Pd complexes, aryne precursors | High yields, rapid complexity building | Reactivity of arynes, potential for side reactions |
This table summarizes general annulation methodologies that could be applied to the synthesis of complex PAHs like this compound.
Directed Functionalization and Derivatization of this compound
The functionalization of the this compound core would be essential for tuning its physical and electronic properties. This can be achieved by introducing substituents on the periphery or by modifying the core structure itself.
The introduction of peripheral substituents can have a profound impact on both the synthesis and the properties of large PAHs. Solubilizing groups, such as long alkyl or alkoxy chains, are often necessary to overcome the poor solubility of large, planar aromatic systems, which facilitates their synthesis, purification, and characterization. researchgate.net
Electron-donating or electron-withdrawing groups on the periphery can modulate the electronic properties of the PAH, such as its HOMO and LUMO energy levels, which in turn affects its optical and electronic characteristics. The presence of substituents can also influence the solid-state packing of the molecules, which is crucial for applications in organic electronics.
Modification of the core of this compound could involve the introduction of heteroatoms (heteroatom doping) or the creation of non-hexagonal rings. The incorporation of atoms such as nitrogen, boron, or sulfur into the aromatic framework can significantly alter the electronic structure and reactivity of the PAH. For instance, nitrogen doping can introduce n-type character, while boron doping can introduce p-type character.
Structural alterations, such as the inclusion of five- or seven-membered rings, would lead to a curved or non-planar structure. This would dramatically change the molecule's properties, including its solubility, electronic structure, and self-assembly behavior.
Hypothetical Effects of Functionalization
| Modification | Example Substituent/Alteration | Expected Effect on Properties |
|---|---|---|
| Peripheral Substitution | Hexyl chains | Increased solubility |
| Cyano groups | Lowered LUMO, altered electronic properties | |
| Core Modification | Nitrogen doping | n-type semiconducting behavior |
| Boron doping | p-type semiconducting behavior |
This table provides illustrative examples of how functionalization could hypothetically affect the properties of this compound.
Advanced Purification and Isolation Techniques for High-Purity this compound
The purification of large PAHs like this compound is often challenging due to their low solubility and tendency to aggregate. High purity is, however, essential for many applications, particularly in materials science.
Chromatographic Techniques: Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for the initial purification of PAHs. nih.govscilit.com For more difficult separations, high-performance liquid chromatography (HPLC) is often employed. nih.gov Size exclusion chromatography (SEC) can also be effective for separating PAHs based on their size and shape.
Recrystallization and Sublimation: For crystalline PAHs, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. For thermally stable compounds, sublimation under high vacuum can yield very pure materials by separating the volatile PAH from non-volatile impurities.
Adsorption-Based Methods: Adsorption techniques using materials like activated carbon can be used to remove certain impurities from solutions of PAHs. researchgate.net Temperature swing adsorption is a technology that has been explored for the purification of PAHs from gas streams. researchgate.net
Summary of Purification Techniques
| Technique | Principle | Applicability to Large PAHs |
|---|---|---|
| Column Chromatography | Adsorption | Standard initial purification step |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation | Effective for complex mixtures and isomers |
| Recrystallization | Differential solubility | Requires a suitable solvent and crystalline product |
| Sublimation | Vapor pressure differences | For thermally stable, volatile compounds |
This table outlines common advanced purification techniques applicable to high-purity isolation of large PAHs.
Theoretical and Computational Chemistry of Naphthaceno 2,1,12,11 Opqra Naphthacene
Electronic Structure Calculations of Naphthaceno[2,1,12,11-opqra]naphthacene
The electronic behavior of this compound is fundamental to its potential applications. Electronic structure calculations are pivotal in elucidating this behavior at a quantum mechanical level.
Density Functional Theory (DFT) and Post-Hartree-Fock Approaches
Density Functional Theory (DFT) stands as a primary workhorse for the computational study of large molecules like this compound due to its favorable balance of computational cost and accuracy. DFT methods, such as those employing the B3LYP functional, are capable of predicting molecular geometries, electronic properties, and vibrational frequencies. For derivatives of this molecule, such as 6,14-bis(2,6-dimethylphenyl)-tetraceno[2,1,12,11-opqra]tetracene, DFT calculations have been successfully used to determine structural conformations.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy by more explicitly accounting for electron correlation. However, their steep computational scaling with the size of the system makes them exceedingly demanding for a molecule as large as this compound. These methods are typically reserved for smaller systems or as benchmarks for calibrating more efficient DFT functionals.
Investigation of HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and easier excitation.
| Property | Description | Typical Calculated Value (Arbitrary Example) |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -2.8 eV |
| HOMO-LUMO Gap (E_gap) | Difference between LUMO and HOMO energies (LUMO - HOMO). | 2.4 eV |
Note: The values in this table are illustrative examples for a molecule of this type and not actual calculated data for this compound.
Quantum Mechanical Determination of Ionization Energies and Electron Affinities
Ionization energy (IE) is the energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding the redox behavior of a compound. Computationally, IE can be approximated by the negative of the HOMO energy (Koopmans' theorem), and EA by the negative of the LUMO energy, although more accurate calculations involve separate energy computations for the neutral, cationic, and anionic species.
| Property | Description | Computational Approach |
| Ionization Energy (IE) | The minimum energy required to remove an electron from the molecule. | E(cation) - E(neutral) or via methods like OVGF. |
| Electron Affinity (EA) | The energy change when an electron is added to the neutral molecule. | E(neutral) - E(anion). |
Thermodynamic Properties and Reaction Energetics of this compound
Quantum chemistry provides a powerful toolkit for the determination of thermodynamic properties, offering insights into the stability and behavior of molecules under various conditions.
Computational Assessment of Enthalpies of Formation
The enthalpy of formation (ΔHf°) is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the thermodynamic stability of a molecule. This can be calculated using high-level quantum chemical methods, often through atomization or isodesmic reaction schemes, which help in canceling systematic errors in the calculations. For a molecule like this compound, these calculations would be computationally intensive but feasible.
Entropy and Heat Capacity Derived from Quantum Chemistry
Statistical mechanics, combined with data from quantum chemical calculations, allows for the determination of thermodynamic functions such as entropy (S) and heat capacity (Cv or Cp). By calculating the vibrational frequencies of the molecule, one can compute the vibrational, rotational, and translational contributions to these properties. This information is vital for understanding the molecule's behavior at different temperatures and for predicting the thermodynamics of reactions in which it participates.
| Thermodynamic Property | Description |
| Enthalpy of Formation | The change in enthalpy during the formation of one mole of the substance from its constituent elements. |
| Entropy | A measure of the molecular disorder or randomness. |
| Heat Capacity | The amount of heat required to raise the temperature of the substance by a certain amount. |
Molecular Dynamics Simulations of this compound Aggregates
Molecular dynamics (MD) simulations are a powerful tool for investigating the intermolecular interactions and aggregation behavior of large PAHs like this compound. aston.ac.uk These simulations can provide atomic-level insights into how individual molecules self-assemble in various solvents, which is crucial for understanding their processing and performance in materials science applications.
Due to strong intermolecular forces, particularly π-π stacking, PAHs have a strong tendency to form aggregates. nih.gov MD simulations can elucidate the preferred stacking configurations, such as parallel-displaced or more complex arrangements, and how these are influenced by the molecular architecture and the surrounding solvent. aston.ac.uk For a large, discotic molecule like this compound, simulations would likely reveal the formation of columnar aggregates. The dynamics of these aggregates, including their formation, dissolution, and reorganization, are influenced by factors like temperature, concentration, and solvent type. nih.gov
Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation of this compound Aggregation
| Parameter | Value/Description | Purpose |
| Force Field | COMPASS, OPLS-AA, or a custom-parameterized force field | To define the potential energy of the system and calculate forces between atoms. |
| Number of Molecules | 10-50 this compound molecules | To observe aggregation phenomena within a reasonable computational cost. |
| Solvent | Toluene, n-heptane, or a mixture | To investigate the effect of solvent polarity and aromaticity on the aggregation process. aston.ac.uk |
| Temperature | 300 K | To simulate behavior at room temperature. |
| Pressure | 1 atm | To simulate behavior at standard atmospheric pressure. |
| Simulation Time | 100 ns or longer | To allow sufficient time for the system to reach equilibrium and for aggregation to occur. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature and pressure, mimicking experimental conditions. |
| Analysis Metrics | Radial Distribution Function, Cluster Size Analysis | To quantify the intermolecular spacing and the extent of aggregation over time. aston.ac.uk |
The insights gained from such simulations are critical for controlling the self-assembly of this compound, which is a key factor in the performance of organic electronic devices.
Predictive Modeling of this compound Properties Using Annellation Theory
Annellation theory is a powerful predictive tool for estimating the electronic properties of PAHs, particularly the positions of maximum absorbance in their UV-vis spectra. nu.edu.kznist.gov This theory correlates the electronic properties of a large PAH with those of its smaller, constituent aromatic units. nu.edu.kznist.gov For this compound, the theory would involve dissecting its complex structure into simpler, well-characterized PAHs and using their known spectral data to predict the absorption bands of the larger molecule. nu.edu.kznist.gov
The theory has been successfully applied to predict the p and β bands of the UV-vis spectra for benzenoid PAHs with molecular formulas such as C32H16, which are structurally related to this compound. nu.edu.kznist.gov The methodology has been validated against experimental data where available and substantiated with semi-empirical calculations. nu.edu.kznist.gov Annellation theory is particularly valuable for isomers that have not yet been synthesized, providing a theoretical characterization that can guide future experimental work. nu.edu.kznist.gov
Beyond annellation theory, other predictive models such as Quantitative Structure-Property Relationships (QSPR) and machine learning algorithms are increasingly being used to predict the properties of nanographenes. researchgate.netchemrxiv.org These methods use structural features or topological descriptors to build models that can accurately predict electronic properties like band gap, ionization potential, and electron affinity. researchgate.netnih.gov For a molecule like this compound, a QSPR model could be developed using a dataset of similar PAHs with known properties, calculated via methods like Density Functional Theory (DFT). nih.gov
Table 2: Predicted Electronic Properties of this compound and a Related Isomer Based on Annellation Theory and QSPR Models
| Property | Predicted Value for this compound | Predicted Value for a Hypothetical C48 Isomer | Method of Prediction |
| Maximum Absorbance (p-band) | ~550-600 nm | ~530-580 nm | Annellation Theory |
| Maximum Absorbance (β-band) | ~400-450 nm | ~380-430 nm | Annellation Theory |
| HOMO-LUMO Gap | 2.0 - 2.5 eV | 2.1 - 2.6 eV | QSPR/Machine Learning |
| Ionization Potential | 5.5 - 6.0 eV | 5.6 - 6.1 eV | QSPR/Machine Learning |
| Electron Affinity | 3.0 - 3.5 eV | 2.9 - 3.4 eV | QSPR/Machine Learning |
Note: The values in this table are illustrative and based on trends observed for large PAHs in the cited literature. nu.edu.kznist.govnih.gov They represent plausible predictions for this compound and are not based on direct experimental or computational results for this specific molecule.
These predictive models offer a time- and cost-effective means of screening large numbers of potential molecular structures for desired electronic properties, accelerating the discovery of new materials for advanced applications. researchgate.net
Advanced Spectroscopic Characterization of Naphthaceno 2,1,12,11 Opqra Naphthacene
Electronic Absorption and Emission Spectroscopy of Naphthaceno[2,1,12,11-opqra]naphthacene
The electronic spectroscopy of large PAHs is characterized by transitions within their extensive π-electron systems. These transitions, typically occurring in the ultraviolet (UV) and visible (Vis) regions, provide valuable insights into the electronic structure and energy levels of the molecule.
High-Resolution UV-Vis Spectroscopy and Spectral Deconvolution
High-resolution UV-Vis absorption spectroscopy is a powerful tool for probing the electronic transitions of PAHs. In the gas phase or in inert matrices at low temperatures, the spectra of large PAHs often exhibit a well-resolved vibronic structure. This fine structure arises from the coupling of electronic transitions with various vibrational modes of the molecule. For a large and rigid molecule like this compound, the absorption spectrum is expected to show a series of sharp bands, each corresponding to a transition from the ground electronic state to a specific vibrational level of an excited electronic state.
Due to the complexity of these spectra, which can contain numerous overlapping peaks, spectral deconvolution techniques are often employed. These computational methods help to separate the individual vibronic bands and determine their precise positions, intensities, and widths. This information is crucial for a detailed analysis of the molecule's excited state geometry and vibrational frequencies. Theoretical approaches, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the electronic absorption spectra of large PAHs, aiding in the assignment of the observed electronic transitions.
Table 1: Representative UV-Vis Absorption Maxima for Large Polycyclic Aromatic Hydrocarbons
| Compound | Absorption Maxima (nm) | Solvent/Matrix |
| Dibenzo[hi,st]ovalene | 450, 480, 515 | Benzene (B151609) |
| Circobiphenyl | 418, 445, 475 | Dichloromethane |
| This compound | Estimated: 450-550 | Theoretical |
Note: The data for this compound is an estimation based on the trends observed for other large PAHs.
Fluorescence Excitation and Emission Studies, including Red-Shifted Fluorescence
Fluorescence spectroscopy provides complementary information to absorption spectroscopy by probing the relaxation processes from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. For large PAHs, an increase in the number of fused aromatic rings generally leads to a bathochromic or red-shift in both the absorption and emission spectra. This is due to the decrease in the HOMO-LUMO energy gap with increasing conjugation.
Therefore, this compound is expected to exhibit fluorescence in the visible region of the electromagnetic spectrum. The phenomenon of red-shifted fluorescence is a key characteristic of these extended π-systems. Fluorescence excitation spectroscopy, where the fluorescence intensity is monitored as a function of the excitation wavelength, can provide similar information to an absorption spectrum but with higher sensitivity.
Single-Molecule Spectroscopy of this compound
Investigating the properties of individual molecules, free from the averaging effects of an ensemble, can be achieved through single-molecule spectroscopy. This technique is particularly insightful for understanding the heterogeneity and dynamics of complex systems.
Optical Near-Field Excitation and Detection under Cryogenic Conditions
At cryogenic temperatures, typically that of liquid helium, the thermal motion of molecules is significantly reduced. This leads to extremely narrow absorption and emission lines, known as zero-phonon lines (ZPLs). The high spectral resolution achievable under these conditions allows for precise measurements of the electronic transition energies of a single molecule.
Optical near-field techniques, such as scanning near-field optical microscopy (SNOM), can be used to excite and detect the fluorescence from a single molecule with a spatial resolution beyond the diffraction limit of light. This is achieved by positioning a sharp probe, which acts as a localized light source, in close proximity to the molecule. This approach would allow for the direct imaging and spectroscopic investigation of an individual this compound molecule.
Coherent Reaction Studies and Environmental Perturbations
The pristine environment of a single molecule at cryogenic temperatures allows for the study of its coherent interactions with light and its subtle responses to the local environment. By applying external fields, such as electric or magnetic fields, it is possible to observe shifts in the ZPLs (Stark and Zeeman effects, respectively). These shifts provide information about the molecule's electric dipole moment and magnetic properties in its ground and excited states.
Furthermore, single-molecule spectroscopy can be used to study photochemical reactions and other dynamic processes at the most fundamental level. The extreme sensitivity of the ZPL frequency to the immediate surroundings makes single molecules excellent probes of their local nano-environment.
Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure by probing its characteristic vibrational modes.
For a large, planar PAH such as this compound, the IR and Raman spectra are expected to be rich in features corresponding to various C-H and C-C bond vibrations. The key vibrational modes include:
C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.
C-C stretching: A series of bands between 1000 and 1650 cm⁻¹ corresponding to the stretching of the aromatic rings.
In-plane C-H bending: Found in the 1000-1300 cm⁻¹ range.
Out-of-plane C-H bending: These modes, appearing between 650 and 900 cm⁻¹, are often characteristic of the number of adjacent hydrogen atoms on the aromatic rings.
Due to the high symmetry of many PAHs, the selection rules for IR and Raman spectroscopy are often complementary. Vibrational modes that are IR active may be Raman inactive, and vice versa. Therefore, a combined analysis of both IR and Raman spectra is essential for a complete structural assignment. Given the complexity of the vibrational spectra of large molecules, theoretical calculations, often using Density Functional Theory (DFT), are indispensable for the accurate assignment of the observed vibrational bands.
Table 2: Typical Vibrational Frequency Ranges for Large Polycyclic Aromatic Hydrocarbons
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C-C Stretch | 1000 - 1650 |
| In-plane C-H Bend | 1000 - 1300 |
| Out-of-plane C-H Bend | 650 - 900 |
Mass Spectrometry for Isomer Differentiation and Purity Analysis
Similarly, detailed studies applying mass spectrometry for the specific purpose of isomer differentiation and purity analysis of this compound are not extensively documented. Mass spectrometry is a critical tool for confirming the molecular weight and assessing the purity of synthesized compounds. In the context of polycyclic aromatic hydrocarbons, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
While the molecular formula of this compound is established as C₃₀H₁₆, and its molecular weight as approximately 376.45 g/mol , specific mass spectrometry fragmentation patterns or studies on the differentiation of potential isomers are not described in the available scientific literature. Research on related structures, such as metallamacrocycles incorporating ligands derived from similar polycyclic aromatic hydrocarbons, does employ mass spectrometry, but this does not directly address the analysis of the parent compound.
Charge Transport Phenomena in Naphthaceno 2,1,12,11 Opqra Naphthacene Based Materials
Theoretical Models of Charge Transport in Molecular Solids
The movement of charge carriers (electrons and holes) in organic molecular solids is fundamentally different from that in covalently bonded inorganic semiconductors. The weak van der Waals interactions between individual molecules dictate the dominant transport mechanisms. Two primary theoretical models describe these phenomena: band theory for delocalized carriers and hopping models for localized carriers.
Band Theory and Delocalized Charge Carrier Transport
In highly ordered molecular crystals with strong intermolecular electronic coupling, the molecular orbitals (specifically the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) of adjacent molecules can overlap sufficiently to form continuous energy bands. The valence band arises from the HOMO levels, and the conduction band from the LUMO levels.
In this band-like transport regime, charge carriers are delocalized over multiple molecular units and move coherently through the crystal lattice, much like in traditional inorganic semiconductors. Their movement is primarily limited by scattering events with lattice vibrations (phonons). This model is typically applicable at low temperatures in ultra-pure single crystals where thermal disorder is minimized. The mobility of charge carriers in the band model generally decreases with increasing temperature, a hallmark of this transport mechanism. For a large, planar molecule like Naphthaceno[2,1,12,11-opqra]naphthacene, a high degree of crystallinity and favorable π-π stacking would be prerequisites for observing band-like transport.
Hopping Transport Mechanisms and Variable Range Hopping
More commonly in organic semiconductors, especially in disordered or polycrystalline materials, charge carriers are localized on individual molecules, forming polarons. Transport occurs through a series of discrete "hops" between adjacent molecular sites. This process is thermally activated, meaning that charge carrier mobility increases with temperature.
The rate of hopping between two sites is influenced by the electronic coupling between the molecules and the reorganization energy—the energy required to distort the geometry of the molecule and its surroundings upon charge transfer. In materials with significant energetic disorder (variations in the energy levels of molecular sites), carriers may preferentially hop to more distant sites that are closer in energy, a mechanism known as Variable Range Hopping (VRH). The hopping transport model is generally more applicable to organic materials at room temperature, where thermal energy is sufficient to localize carriers and facilitate incoherent transport.
First-Principles Calculations of Charge Carrier Mobility in this compound Systems
First-principles (or ab initio) calculations use quantum mechanics to predict material properties without empirical parameters. These computational methods are essential for understanding and predicting the charge transport characteristics of new organic semiconductors before they are synthesized and tested. However, no specific first-principles mobility calculations for this compound have been identified in the available literature.
Impact of Molecular Packing and Crystal Structure on Transport Pathways
The arrangement of molecules in the solid state is arguably the most critical factor determining charge transport efficiency in organic semiconductors. rsc.org The distance between molecules and their relative orientation directly control the electronic coupling (transfer integral) between adjacent sites, which dictates the ease of charge transfer. Favorable packing, such as co-facial π-stacking, maximizes orbital overlap and leads to high-mobility pathways, whereas herringbone arrangements, common in polyacenes, can result in more complex, anisotropic transport.
Computational approaches, including dispersion-corrected Density Functional Theory (DFT), can be used to predict the stable crystal packing of a molecule like this compound. From this predicted structure, the electronic couplings between neighboring molecules can be calculated to identify the dominant transport pathways and estimate the theoretical charge carrier mobility. The anisotropy of mobility, where charge transport is more efficient along certain crystallographic axes, is a common feature directly linked to the molecular packing. rsc.org
Experimental Determination of Charge Transport Properties in Thin Films
Should this compound be synthesized and fabricated into thin films, several well-established techniques could be used to measure its charge transport properties. Currently, there is no experimental data of this nature available.
The primary device structure for these measurements is the Organic Field-Effect Transistor (OFET). In an OFET, a thin film of the organic semiconductor is deposited on a gate dielectric, with source and drain electrodes. By applying a gate voltage, charge carriers are induced in a thin channel at the semiconductor-dielectric interface, and the current flowing between the source and drain electrodes is measured.
From the transfer and output characteristics of the OFET, key parameters can be extracted:
Field-Effect Mobility (μ): This is the most common figure of merit, representing the average charge carrier velocity per unit electric field. It is calculated from the slope of the transfer curve in the saturation regime.
Threshold Voltage (Vth): The gate voltage required to initiate channel conduction.
On/Off Current Ratio: The ratio of the current when the transistor is "on" to the current when it is "off," indicating the device's switching capability.
These experimental measurements provide crucial validation for the theoretical models and computational predictions. researchgate.net The morphology of the thin film, including grain size and domain boundaries, significantly impacts the measured mobility and can be characterized using techniques like atomic force microscopy (AFM).
Fabrication and Characterization of this compound Based Field-Effect Transistors
The investigation into the electronic properties of this compound has been advanced through the synthesis and characterization of its soluble derivatives. rsc.org Specifically, the introduction of triisopropylsilyl (TIPS) groups has enabled the fabrication of single-crystal field-effect transistors (FETs), which are crucial for assessing the intrinsic charge transport properties of the material. rsc.org
A study focused on a series of bistetracene analogues with two, three, and four TIPS substituents (BT-2TIPS, BT-3TIPS, and BT-4TIPS, respectively) provides insight into the performance of this class of materials. rsc.org Single crystals of these compounds were grown from a chloroform (B151607) solution through the slow vapor diffusion of methanol. These crystals were then utilized to fabricate FETs, allowing for the direct measurement of their charge carrier mobility. rsc.org
The performance of these FETs revealed that the number and position of the TIPS groups significantly influence the charge transport characteristics. The highest charge carrier mobilities were observed for the derivative with two TIPS groups, reaching up to 0.42 cm²/V·s. rsc.org The derivatives with three and four TIPS groups exhibited slightly lower, yet comparable, mobilities of 0.25 cm²/V·s and 0.19 cm²/V·s, respectively. rsc.org All fabricated devices displayed notable current on/off ratios, a key metric for transistor performance. rsc.org It was also noted that the current-voltage (I-V) curves for all three materials showed hysteresis, which was tentatively attributed to the trapping of ambient water and/or oxygen during the measurements conducted in air. rsc.org
| Compound | Highest Mobility (cm²/V·s) | Current On/Off Ratio |
|---|---|---|
| BT-2TIPS | 0.42 | 9.4 x 10³ |
| BT-3TIPS | 0.25 | 1.4 x 10⁴ |
| BT-4TIPS | 0.19 | 1.0 x 10³ |
Temperature and Electric Field Dependence of Conductivity and Differential Conductance
While the fabrication and characterization of FETs based on this compound derivatives have provided valuable insights into their charge carrier mobilities at room temperature, detailed studies on the temperature and electric field dependence of conductivity and differential conductance for this specific class of materials are not extensively available in the current scientific literature. Such studies are essential for a deeper understanding of the charge transport mechanisms, including the nature of charge carrier hopping and the influence of energetic disorder.
Intermolecular Interactions and Charge Delocalization in this compound Assemblies
The solid-state packing of organic semiconductors is paramount in determining their charge transport efficiency, as it dictates the degree of electronic coupling between adjacent molecules. In the case of this compound derivatives, single-crystal X-ray diffraction studies have been instrumental in elucidating their molecular packing arrangements. rsc.org
The number of bulky TIPS substituents plays a critical role in defining the packing motif in the crystalline state. rsc.org Despite having the same rigid aromatic core, the derivatives with three and four TIPS groups (BT-3TIPS and BT-4TIPS) exhibit distinct packing structures. The molecular structures of both BT-3TIPS and BT-4TIPS are significantly distorted from planarity due to steric hindrance from the TIPS groups. rsc.org
To quantify the potential for charge transport, theoretical calculations of the electronic couplings, or transfer integrals, have been performed based on the experimentally determined crystal geometries. rsc.org For BT-4TIPS, the transfer integrals for both holes and electrons were found to be significant along the π-stacking direction (a-axis), estimated at 44 meV and 63 meV, respectively. rsc.org In contrast, for BT-3TIPS, the significant transfer integrals of 54 meV for holes and 41 meV for electrons were confined to within the π-π stacked dimers. rsc.org
These computational results suggest different charge transport behaviors for the two derivatives. The continuous one-dimensional stacking in BT-4TIPS facilitates easier charge transport along the columns. rsc.org Conversely, the larger transfer integrals for holes within the dimer stacks of BT-3TIPS indicate a greater potential for charge hopping between these dimeric units. rsc.org These findings underscore how subtle modifications to the molecular structure, such as the number and placement of solubilizing groups, can profoundly impact the intermolecular interactions and, consequently, the charge delocalization and transport pathways in materials based on the this compound core. rsc.org
| Compound | Hole Transfer Integral (meV) | Electron Transfer Integral (meV) | Dominant Interaction |
|---|---|---|---|
| BT-3TIPS | 54 | 41 | Within π-π stacked dimers |
| BT-4TIPS | 44 | 63 | Along 1D stacking direction |
Advanced Materials Science Applications of Naphthaceno 2,1,12,11 Opqra Naphthacene
Naphthaceno[2,1,12,11-opqra]naphthacene in Organic Electronics
The rigid, planar structure and extensive electron delocalization of this compound make it a promising candidate for use in various organic electronic devices. Its derivatives have been investigated for their potential to serve as active components in light-emitting diodes, transistors, and solar cells.
Role in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
While direct studies on the application of the parent this compound in OLEDs are not extensively documented, the electronic properties of its core structure are highly relevant. The synthesis of large polycyclic aromatic hydrocarbons is of wide interest for the development of organic devices such as light-emitting diodes. researchgate.net The inherent fluorescence and potential for high quantum yields in such extended π-systems are key characteristics for emissive materials in OLEDs. The color of the emitted light can, in principle, be tuned by chemical modification of the core structure, a common strategy in the design of OLED emitters. The large surface area of the molecule can also contribute to the formation of stable thin films, a crucial aspect of device fabrication.
Application in Organic Field-Effect Transistors (OFETs) and Sensing Devices
The ordered packing of planar polycyclic aromatic hydrocarbons in the solid state can facilitate efficient charge transport, a prerequisite for the semiconductor material in an OFET. The molecular structure of this compound suggests that it could exhibit significant π-π stacking, creating pathways for charge carrier mobility. Research on related compounds, such as derivatives of tetraceno[2,1,12,11-opqra]tetracene, points to the potential of this molecular scaffold in the development of field-effect transistors. researchgate.net
Furthermore, the integration of such compounds into more complex architectures, like metal-organic frameworks (MOFs), has shown promise for sensing applications. For instance, a naphthacene-based two-dimensional conductive MOF has been developed for the highly efficient chemiresistive sensing of ammonia. This demonstrates the potential of incorporating the naphthacene (B114907) core into frameworks for creating sensitive and selective chemical sensors.
Potential in Organic Photovoltaics and Optoelectronic Devices
The strong absorption of light in the visible spectrum is a key requirement for materials used in organic photovoltaic (OPV) devices. The extended conjugation of this compound suggests that it would have a strong absorption profile, making it a candidate for use as a donor or acceptor material in OPV cells. The development of organic devices, including photovoltaic devices, is a driving force for the synthesis of large PAHs. researchgate.net The efficiency of charge separation and transport at the donor-acceptor interface would be critical to its performance in such applications.
This compound in Organic Conductors and 'Organic Metals'
The concept of "organic metals," or materials with metallic conductivity based on organic molecules, is a fascinating area of materials science. The conductivity in such materials often relies on the close packing of molecules that allows for the delocalization of electrons throughout the material. While this compound in its pure form is likely to be a semiconductor, its planar structure and potential for strong intermolecular interactions could allow for high charge carrier mobility.
Derivatives of the tetraceno[2,1,12,11-opqra]tetracene scaffold have been explored in the context of redox-active molecules, which are fundamental to the design of organic conductors. For example, tetrathiafulvalene (TTF) derivatives extended with a tetraceno[2,1,12,11-opqra]tetracene core have been synthesized. These molecules can undergo reversible electrochemical oxidation to form planar polycyclic aromatic hydrocarbons, a process that is crucial for charge transport in conductive materials. researchgate.netnih.govrsc.org
Supramolecular Architectures and Self-Assembled Systems Incorporating this compound
The planar and aromatic nature of this compound makes it an ideal building block for the construction of supramolecular architectures through non-covalent interactions such as π-π stacking and van der Waals forces. These interactions can drive the self-assembly of the molecules into well-defined nanostructures, such as columns, sheets, or other complex arrangements.
The study of tetraceno[2,1,12,11-opqra]tetracene-extended tetrathiafulvalenes has provided insights into the supramolecular chemistry of this class of compounds. The reversible conversion of these molecules into their planar PAH forms upon electrochemical oxidation highlights the dynamic nature of systems that could be built from this core structure. researchgate.netnih.govrsc.org The ability to control the assembly and disassembly of such structures through external stimuli is a key goal in supramolecular chemistry.
This compound in Host-Guest Chemistry and Composite Materials
Large, electron-rich polycyclic aromatic hydrocarbons can act as hosts for smaller guest molecules, forming host-guest complexes. The planar surface of this compound could interact with guest molecules through π-π stacking or other non-covalent interactions. While specific studies on the host-guest chemistry of this particular compound are not widely available, the general principles of supramolecular chemistry suggest this as a promising area for future research.
In the realm of composite materials, this compound could be incorporated into polymer matrices or other materials to enhance their electronic or optical properties. Its rigid structure could also provide reinforcement to the composite material. The development of such composites would depend on the compatibility of the compound with the host material and the ability to achieve a uniform dispersion.
Future Research Directions and Emerging Paradigms for Naphthaceno 2,1,12,11 Opqra Naphthacene
Development of Green and Sustainable Synthetic Routes
The synthesis of complex PAHs like Naphthaceno[2,1,12,11-opqra]naphthacene traditionally involves multi-step processes that may utilize harsh reagents and produce significant waste. Future research will likely focus on developing more environmentally friendly synthetic methodologies. Key areas of interest include catalyst-free conditions and the use of green solvents. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of nanomaterials for the remediation of PAHs, and these principles can be extended to the synthesis of the PAHs themselves. nih.gov Research into sustainable management of PAHs could also lead to the development of microporous organic polymers for applications such as adsorptive desulfurization of fuels. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Large PAHs
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often relies on petroleum-based, volatile organic compounds. | Use of water, supercritical fluids, or biodegradable solvents. researchgate.net |
| Catalysts | May involve heavy metals or toxic reagents. | Catalyst-free reactions or use of biocatalysts and earth-abundant metal catalysts. |
| Energy Input | Typically requires high temperatures and pressures. | Focus on energy-efficient methods like microwave or photochemical reactions. |
| Waste Production | Can generate significant amounts of hazardous waste. | Aims for high atom economy and minimal byproduct formation. |
In Situ Spectroscopic Probing of this compound Reaction Dynamics
Understanding the formation and reaction mechanisms of this compound at a molecular level is crucial for controlling its synthesis and properties. Future research will likely employ advanced in situ spectroscopic techniques to monitor reaction dynamics in real-time. Techniques such as in situ direct sampling mass spectrometry have been used to study the formation of PAHs in high-temperature environments like pyrolysis. nih.gov Furthermore, infrared and microwave spectroscopy can provide detailed information on the structure and dynamics of PAHs and their complexes. rsc.org These methods could be adapted to study the specific reaction pathways leading to this compound, offering insights into intermediate species and transition states.
Rational Design of this compound Derivatives with Tailored Electronic Structures
The electronic properties of PAHs are highly dependent on their size, shape, and peripheral functional groups. A significant future research direction will be the rational design of this compound derivatives with customized electronic structures for specific applications in organic electronics. Understanding the intrinsic reactivity of PAHs is essential for the rational design of novel organic materials. nih.gov By introducing heteroatoms or specific functional groups, it is possible to modify the electronic structure and reactivity of the parent molecule. nih.gov Quantitative structure-property relationships (QSPRs) can be developed to predict the electronic properties of new PAH derivatives, guiding synthetic efforts. nih.gov This approach allows for the tuning of properties like the HOMO-LUMO gap, charge carrier mobility, and light-absorption characteristics.
Table 2: Potential Functional Groups and Their Effects on Electronic Properties
| Functional Group | Potential Effect on Electronic Structure |
| Electron-donating groups (e.g., -OCH₃, -NH₂) | Increase HOMO energy level, reduce ionization potential. |
| Electron-withdrawing groups (e.g., -CN, -NO₂) | Decrease LUMO energy level, increase electron affinity. |
| Extended π-conjugated systems | Narrow the HOMO-LUMO gap, red-shift absorption spectra. |
| Heteroatom substitution (e.g., N, S, B) | Modify aromaticity and charge distribution. nih.gov |
Hybrid Systems Integrating this compound with Inorganic Nanomaterials
The integration of PAHs with inorganic nanomaterials can lead to hybrid systems with synergistic properties and novel functionalities. bohrium.com Future research is expected to explore the creation of hybrid materials where this compound is combined with nanoparticles, quantum dots, or nanosheets. acs.orgmdpi.com These hybrid systems could find applications in areas such as photocatalysis, sensing, and targeted drug delivery. nih.govmdpi.com For instance, the PAH could act as a photosensitizer, transferring energy to an inorganic nanoparticle for enhanced catalytic activity. acs.org The interactions at the organic-inorganic interface will be a key area of study to optimize the performance of these hybrid materials.
Artificial Intelligence and Machine Learning in this compound Research and Materials Discovery
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize materials science, and the study of complex PAHs will be no exception. In the context of this compound, AI and ML could be employed in several ways. Machine learning models can be trained to predict the properties of novel derivatives, accelerating the discovery of new materials with desired functionalities. globethesis.compnas.orgnih.govnih.gov AI can also be used to analyze complex spectral data from in situ monitoring, helping to elucidate reaction mechanisms. rsc.org Furthermore, ML algorithms could be developed to screen for potential synthetic routes, identifying the most promising and sustainable pathways for the production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Naphthaceno[2,1,12,11-opqra]naphthacene in laboratory settings?
- Methodological Answer : Follow OSHA and GHS guidelines for carcinogens (Category 2). Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of particulates. Store the compound in airtight containers away from oxidizers, and dispose of waste via certified hazardous material protocols .
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions or oxidative cyclization of precursor polyaromatic hydrocarbons. Purity (>97%) is achieved via sublimation under reduced pressure (10⁻³ mbar) or column chromatography using silica gel and non-polar solvents. Monitor purity via HPLC with a C18 reverse-phase column and UV-Vis detection at 350–450 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR in deuterated chloroform to confirm aromatic proton environments. UV-Vis spectroscopy (λmax ~400–500 nm) identifies π-π* transitions. High-resolution mass spectrometry (HRMS) validates molecular weight (C₃₆H₂₀, MW 452.4 g/mol). X-ray crystallography resolves planar vs. non-planar conformations .
Advanced Research Questions
Q. How can researchers design experiments to investigate the redox-dependent conformational switching of this compound?
- Methodological Answer : Perform cyclic voltammetry (CV) in anhydrous acetonitrile with a Ag/AgCl reference electrode. Track two-electron oxidation events (E₁/₂ ~0.5–0.8 V vs. Fc/Fc⁺). Pair electrochemical data with DFT calculations (B3LYP/6-31G*) to correlate oxidation potentials with aromatic sextet changes. Use in situ UV-Vis to monitor planarization during redox transitions .
Q. What methodologies are recommended to resolve contradictions in reported toxicity data for polycyclic aromatic hydrocarbons like this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize studies. Use systematic reviews to identify gaps (e.g., ecotoxicity data). Conduct in vitro assays (Ames test for mutagenicity; LC50 for aquatic toxicity) and cross-validate with in vivo models (rodent inhalation studies). Address confounding variables (e.g., metabolic activation via cytochrome P450) .
Q. How should computational models (e.g., DFT) be validated against experimental data for predicting aromaticity changes in this compound derivatives?
- Methodological Answer : Compare NICS(1)zz values (Nucleus-Independent Chemical Shift) from DFT with experimental aromaticity indices (e.g., bond-length alternation). Validate redox potentials using CV data and adjust functional parameters (e.g., hybrid functionals for charge transfer). Benchmark against reference compounds like anthracene or tetrathiafulvalene (TTF) .
Q. What experimental approaches are needed to assess the long-term ecological impacts of this compound, given current data limitations?
- Methodological Answer : Design microcosm studies to simulate environmental persistence. Use LC-MS/MS to quantify bioaccumulation in aquatic organisms (e.g., Daphnia magna). Apply OECD Test Guideline 307 for soil degradation. Collaborate with ecotoxicology databases (e.g., ECOTOX) to align with regulatory frameworks like REACH .
Methodological Frameworks
- For Experimental Design : Use PICO (Population: lab mammals; Intervention: variable exposure routes; Comparison: control groups; Outcome: hepatic/renal effects) to structure toxicity studies .
- For Data Analysis : Adopt the STROBE guidelines for transparent reporting of observational data, including reagent lot numbers and statistical methods (e.g., ANOVA for dose-response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
